molecular formula C11H14N2O B3073935 2-(3-aminophenyl)-N-cyclopropylacetamide CAS No. 1018525-62-6

2-(3-aminophenyl)-N-cyclopropylacetamide

Cat. No. B3073935
CAS RN: 1018525-62-6
M. Wt: 190.24 g/mol
InChI Key: DMZDYILYWMVUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-aminophenyl)-N-cyclopropylacetamide” is an organic compound consisting of an acetamide group attached to a cyclopropyl group and a phenyl ring with an amino group at the 3-position. Acetamides are a class of organic compounds that have a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid by substitution of the hydroxyl group by an amine . The cyclopropyl group is a three-membered ring, which is known for its strain energy. The phenyl ring is a cyclic aromatic ring, and the amino group (-NH2) at the 3-position could potentially participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of “2-(3-aminophenyl)-N-cyclopropylacetamide” would consist of a phenyl ring with an amino group at the 3-position, linked to a cyclopropyl group through an acetamide group . The exact structure and properties would depend on the specific arrangement of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions of “2-(3-aminophenyl)-N-cyclopropylacetamide” would depend on the specific conditions and reagents used . The amino group could potentially participate in various reactions, such as condensation with carbonyl compounds or substitution reactions. The acetamide group could also undergo various reactions, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-aminophenyl)-N-cyclopropylacetamide” would depend on its specific structure . These could include properties such as solubility, melting point, boiling point, and spectral properties.

Scientific Research Applications

Muscarinic M(3) Receptor Antagonist

Mitsuya et al. (2000) designed a series of compounds based on 2-(3-aminophenyl)-N-cyclopropylacetamide to develop a potent, long-acting, orally active muscarinic M(3) receptor antagonist. This research aimed at treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The study found that this acid moiety was a versatile template for improving selectivity for M(3) over M(2) receptors (Mitsuya et al., 2000).

Antitumor Activity

Shams et al. (2010) explored the antitumor activities of compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The study showed that most of these compounds revealed high inhibitory effects against three human cancer cell lines, demonstrating their potential as antitumor agents (Shams et al., 2010).

Cyclooxygenase Inhibition

Botting (2000) discussed the mechanism of action of acetaminophen, focusing on its inhibition of cyclooxygenase enzymes. The study suggested the possibility of acetaminophen inhibiting a form of COX, possibly COX-3, highlighting the complexity of the enzyme's interaction with this class of compounds (Botting, 2000).

Histamine H3 Receptor Antagonists

Fox et al. (2003) characterized two novel H3 receptor antagonists, A-304121 and A-317920, which showed potential in enhancing cognition and had improved safety indices. This research indicated the therapeutic potential of these antagonists in neurological disorders (Fox et al., 2003).

Antimicrobial Agents

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. This study demonstrated the potential of these compounds as antimicrobial agents, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Safety and Hazards

The safety and hazards of “2-(3-aminophenyl)-N-cyclopropylacetamide” would depend on its specific properties and how it is handled . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Future Directions

The future directions for research on “2-(3-aminophenyl)-N-cyclopropylacetamide” would depend on its specific properties and potential applications . This could include further studies on its synthesis, properties, and potential biological activities.

Mechanism of Action

Target of Action

The primary target of 2-(3-aminophenyl)-N-cyclopropylacetamide is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface glycoprotein that is overexpressed in various cancers, including ovarian and endometrial cancers . Its expression is highly restricted on normal tissues, making it a promising target for cancer therapy .

Mode of Action

2-(3-aminophenyl)-N-cyclopropylacetamide interacts with its target through a process known as Suzuki–Miyaura (SM) coupling . This process involves the formation of a carbon–carbon bond between the compound and its target . The compound acts as a nucleophile, transferring from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the structure and function of many biological molecules . The compound’s interaction with this pathway can lead to changes in the structure and function of the target protein, potentially affecting its role in disease processes .

Pharmacokinetics

The compound is part of a well-defined antibody-drug conjugate (adc) with a drug-antibody ratio (dar) of 4 . This suggests that the compound may have good bioavailability and distribution within the body

Result of Action

The compound has shown promising results in preclinical studies. For instance, it has been found to elicit encouraging responses in heavily pretreated patients with advanced ovarian cancer . The compound produced an objective response rate (ORR) of 33% in 33 evaluable patients across all FolRα expression levels and both dose levels examined (4.3 mg/kg and 5.2 mg/kg) .

Action Environment

The action of 2-(3-aminophenyl)-N-cyclopropylacetamide can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the level of FolRα expression in the tumor environment . Additionally, the compound’s stability and efficacy may be influenced by the conditions under which the Suzuki–Miyaura coupling reaction occurs

properties

IUPAC Name

2-(3-aminophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZDYILYWMVUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminophenyl)-N-cyclopropylacetamide

Synthesis routes and methods

Procedure details

To a stirred solution of N-cyclopropyl-2-(3-nitrophenyl)acetamide (2.4 g, 10.90 mmol) in methanol (25.0 ml) was added slurry of Pd/C (10%, 0.232 g), To the above reaction mixture, triethylsilane (8.70 ml, 54.5 mmol) was added slowly drop wise at room temperature (reaction was exothermic) and then the reaction mixture was stirred at room temperature for 1 hr. The reaction mixture was filtered through celite bed and the filtrate was evaporated under vacuum. The residue was triturated in hexane, the solid obtained was filtered and dried under vacuum to give the product (1.95 gm).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.232 g
Type
catalyst
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminophenyl)-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminophenyl)-N-cyclopropylacetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3-aminophenyl)-N-cyclopropylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-aminophenyl)-N-cyclopropylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-aminophenyl)-N-cyclopropylacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-aminophenyl)-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.